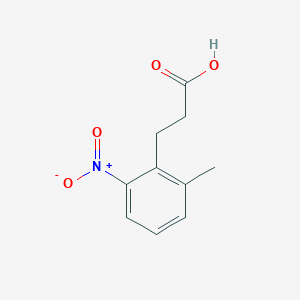

3-(2-Methyl-6-nitrophenyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(2-Methyl-6-nitrophenyl)propanoic acid” is a type of organic compound. It contains a nitro group (-NO2) attached to a phenyl ring, which is further connected to a propanoic acid group . The presence of the nitro group and the carboxylic acid group makes this compound potentially reactive and interesting for various chemical reactions .

Molecular Structure Analysis

The molecular structure of “3-(2-Methyl-6-nitrophenyl)propanoic acid” is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a propanoic acid group . The InChI code for this compound is 1S/C10H11NO4/c1-6-8(7(2)10(12)13)4-3-5-9(6)11(14)15/h3-5,7H,1-2H3,(H,12,13) .Chemical Reactions Analysis

The presence of the nitro group and the carboxylic acid group in “3-(2-Methyl-6-nitrophenyl)propanoic acid” makes it potentially reactive. Nitro groups are known to undergo reduction reactions to form amines, and carboxylic acids can participate in various reactions such as esterification and amide formation .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Chemistry and Drug Development

3-phenylpropionic acid serves as a precursor for the synthesis of various pharmaceutical compounds. Researchers have explored its potential in designing novel drugs due to its structural similarity to other bioactive molecules. By modifying its functional groups, scientists can create derivatives with improved pharmacological properties .

Anti-Inflammatory and Analgesic Agents

Derivatives of 3-phenylpropionic acid have demonstrated anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibit promising effects. These compounds could potentially be developed into therapeutic agents .

Plant Hormone Analogues

Indole-3-acetic acid (IAA) is a natural plant hormone derived from tryptophan. Interestingly, 3-phenylpropionic acid shares structural features with IAA. Researchers have investigated its role as a synthetic plant growth regulator and explored its impact on plant development, root growth, and stress responses .

Chemical Synthesis and Organic Reactions

3-phenylpropionic acid participates in various chemical reactions. It can undergo ethylenation to form 3-propanal, propanol, and propanoic acid derivatives. These reactions are valuable in organic synthesis and provide access to diverse compounds .

Biodegradable Polymers and Materials

Researchers have utilized 3-phenylpropionic acid as a building block for biodegradable polymers. By incorporating it into polymer chains, they create materials with controlled degradation rates. These polymers find applications in drug delivery systems, tissue engineering, and environmentally friendly packaging .

Analytical Chemistry and Chromatography

3-phenylpropionic acid is commonly used as a reference compound in gas chromatography (GC) and liquid chromatography (LC). Its retention time serves as a benchmark for identifying and quantifying other compounds in complex mixtures .

Zukünftige Richtungen

The future directions for research on “3-(2-Methyl-6-nitrophenyl)propanoic acid” could involve exploring its potential applications in various fields, such as organic synthesis, medicinal chemistry, and materials science. Further studies could also focus on understanding its reactivity and mechanism of action in more detail .

Wirkmechanismus

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that 3-(2-Methyl-6-nitrophenyl)propanoic acid may also interact with various cellular targets.

Mode of Action

It’s known that similar compounds can interact with their targets, leading to a variety of biological effects . More research is needed to elucidate the exact interactions and resulting changes caused by this compound.

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, are known to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

A related compound, 3-(2-nitrophenyl) propionic acid-paclitaxel, has been shown to induce immunogenic cell death (icd) of certain cancer cells, reactivating the antitumor immunity via recruitment of infiltrating t cells and secretion of pro-inflammatory cytokines . This suggests that 3-(2-Methyl-6-nitrophenyl)propanoic acid may have similar effects, but more research is needed to confirm this.

Eigenschaften

IUPAC Name |

3-(2-methyl-6-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7-3-2-4-9(11(14)15)8(7)5-6-10(12)13/h2-4H,5-6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCIKOINVFEWQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methyl-6-nitrophenyl)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyanomethyl)-2-{[(oxan-2-yl)methyl]sulfanyl}-N-(pyridin-2-yl)acetamide](/img/structure/B2399234.png)

![2-(3,4-dimethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2399236.png)

![3-(2-methylpropyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2399237.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,5-difluorophenyl)acetamide](/img/structure/B2399239.png)

![2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2399243.png)

![Methyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate](/img/structure/B2399254.png)

![5-Phenyl-2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2399255.png)

![N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2399257.png)